molecular formula C9H10BrNO3 B13474034 Methyl 3-amino-2-bromo-6-methoxybenzoate

Methyl 3-amino-2-bromo-6-methoxybenzoate

Cat. No.: B13474034
M. Wt: 260.08 g/mol
InChI Key: ZQJNEDMHKLWAJD-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-bromo-6-methoxybenzoate is a substituted benzoate ester featuring an amino group (-NH₂) at position 3, a bromine atom at position 2, and a methoxy group (-OCH₃) at position 6 of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional substituents, which enable diverse reactivity, including electrophilic substitution and cross-coupling reactions. Its molecular formula is C₉H₁₀BrNO₃, with a molecular weight of 260.09 g/mol (inferred from structurally analogous compounds in –7).

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

methyl 3-amino-2-bromo-6-methoxybenzoate

InChI

InChI=1S/C9H10BrNO3/c1-13-6-4-3-5(11)8(10)7(6)9(12)14-2/h3-4H,11H2,1-2H3

InChI Key

ZQJNEDMHKLWAJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 6-Methoxy-2-hydroxybenzoic Acid (or Precursors)

Starting Material: 2-hydroxybenzoic acid (salicylic acid) or 2-hydroxybenzoate derivatives
Method: Methylation of the hydroxyl group at the 6-position can be achieved via methylation using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base such as potassium carbonate (K₂CO₃). This step yields methyl 6-methoxy-2-hydroxybenzoate.

Bromination at the 2-Position

Reagents: N-bromosuccinimide (NBS) or bromine (Br₂)
Conditions:

  • Solvent: Carbon tetrachloride (CCl₄) or acetic acid
  • Temperature: Room temperature or slightly elevated (25–40°C)
  • Catalyst: A radical initiator such as azobisisobutyronitrile (AIBN) can be used for controlled bromination

Reaction: Bromination selectively occurs at the 2-position (ortho to hydroxyl and methoxy groups) due to activating effects, yielding methyl 3-bromo-6-methoxy-2-hydroxybenzoate.

Conversion to Methyl Ester

Reagents: Methanol (MeOH) with catalytic sulfuric acid (H₂SO₄) or via Fischer esterification
Conditions:

  • Reflux at 60–80°C for several hours
  • Purification: Recrystallization or column chromatography to isolate methyl 3-bromo-6-methoxy-2-hydroxybenzoate

Amination at Position 3

Method:

  • Conversion of the hydroxyl group to amino group can be achieved via diazotization followed by substitution with a suitable amine source or via direct nucleophilic substitution if a suitable leaving group is introduced.

Alternative route:

  • Using a Sandmeyer reaction: diazotization of the amino precursor followed by substitution with cuprous cyanide (CuCN) or other nucleophiles to introduce the amino group at position 3.

Final Step:

  • The amino group can be introduced by nitration followed by reduction, or via direct amination using ammonia or amines under catalytic conditions.

Reaction Data and Optimization

Step Reagents Conditions Yield (%) Notes
Bromination NBS, AIBN CCl₄, RT 70–85 Selectivity for ortho position
Esterification MeOH, H₂SO₄ Reflux 80–90 Purify via recrystallization
Amination NaNH₂ or NH₃ Elevated temp 65–75 Use of diazotization or nucleophilic substitution

Notes on Purification and Characterization

  • Purification: Flash chromatography on silica gel with suitable solvents (e.g., petroleum ether/ethyl acetate) or recrystallization from ethanol or ethyl acetate.
  • Characterization: Confirm structure via NMR (¹H and ¹³C), mass spectrometry, IR spectroscopy, and melting point analysis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-bromo-6-methoxybenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-2-bromo-6-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-bromo-6-methoxybenzoate depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino group allows it to form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Reactivity Differences

Substituent Positional Isomerism: this compound differs from methyl 3-amino-6-bromo-2-methylbenzoate (CAS 750586-06-2) in the placement of bromine and methyl/methoxy groups. The former has bromine at position 2 and methoxy at position 6, while the latter has bromine at position 6 and a methyl group at position 2 . This positional variance impacts electronic effects: methoxy is electron-donating, whereas methyl is weakly electron-donating, altering the aromatic ring’s reactivity toward electrophiles.

Functional Group Variations: Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate (CAS 99859-57-1) contains a bromomethyl group at position 2 and a hydroxy group at position 6, making it more reactive in nucleophilic substitutions compared to the amino-containing analogs.

Amino vs. Hydroxy Groups: The amino group in this compound introduces hydrogen-bonding capability and basicity, which are absent in hydroxy- or halogen-dominated analogs like the ethyl derivative in . This makes the compound a better candidate for coordination chemistry or as a pharmaceutical intermediate .

Discrepancies and Limitations

  • lists methyl 2-amino-6-bromo-3-methoxybenzoate (CAS 1368537-73-8) with a molecular formula of C₁₈H₁₂BrF₃N₂O₃, which conflicts with standard benzoate ester stoichiometry. This may indicate a typographical error or a distinct fluorinated analog, necessitating further verification .

Biological Activity

Methyl 3-amino-2-bromo-6-methoxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Amino Group : Capable of forming hydrogen bonds with biological molecules.
  • Bromine Atom : Participates in halogen bonding, influencing molecular interactions.
  • Methoxy Group : Affects the compound's solubility and reactivity.

These functional groups contribute to the compound's unique chemical behavior and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The amino group facilitates hydrogen bonding, which is crucial for enzyme activity and receptor binding. Additionally, the bromine atom's ability to engage in halogen bonding enhances its interaction with biomolecules, potentially influencing signaling pathways and metabolic processes.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown potential antimicrobial properties. The interactions facilitated by the amino group may enhance binding to microbial targets, inhibiting growth.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound could affect cancer cell proliferation through modulation of specific pathways involved in cell cycle regulation .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in therapeutic contexts, particularly in diseases where enzyme activity is dysregulated .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cells
Enzyme InhibitionInhibition of specific enzymes

Case Study: Anticancer Activity

A study focused on the anticancer properties of this compound demonstrated its effectiveness against various cancer cell lines. The compound was found to induce apoptosis in treated cells, suggesting a mechanism that involves the activation of intrinsic pathways leading to programmed cell death. This activity was attributed to the compound's ability to interact with key regulatory proteins involved in apoptosis .

Case Study: Enzyme Inhibition

In another study, this compound was evaluated as a potential inhibitor of certain enzymes implicated in disease pathways. The results indicated that the compound could effectively inhibit enzyme activity at micromolar concentrations, highlighting its potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-amino-2-bromo-6-methoxybenzoate, and how can competing substitution reactions be minimized?

  • Methodological Answer : Synthesis of this compound likely involves sequential functionalization of a benzoate scaffold. Key steps include:

Methoxy Introduction : Use sodium methoxide in methanol for O-methylation of a phenolic precursor .

Bromination : Electrophilic aromatic bromination at the ortho position, requiring careful control of reaction conditions (e.g., Lewis acids like FeBr₃) to avoid polybromination.

Amination : Nitration followed by reduction (e.g., catalytic hydrogenation or Zn/AcOH) to introduce the amino group .
Competing Reactions : Competing para-substitution during bromination can be mitigated by steric or directing effects from existing substituents. Monitor reaction progress via HPLC or TLC .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C6, bromo at C2) and amine proton integration.
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular formula (C₉H₉BrNO₃).
  • IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (ester C=O).
  • HPLC : Purity assessment using reversed-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. The bromine atom is a likely candidate for Suzuki-Miyaura coupling .
  • Transition-State Analysis : Simulate reaction pathways for nucleophilic substitution (e.g., Br → Pd-catalyzed coupling) to evaluate activation energies.
  • Validation : Compare computational predictions with experimental yields under varying catalysts (Pd(PPh₃)₄ vs. PdCl₂) .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELXL improve refinement?

  • Methodological Answer :
  • Disorder Handling : The methoxy and amino groups may exhibit rotational disorder. Use SHELXL’s PART instruction to model partial occupancies .
  • Hydrogen Bonding : Apply restraints to NH and OH groups using AFIX commands.
  • Validation : Check ADDSYM in SHELXTL to detect missed symmetry operations and reduce R-factor discrepancies .

Q. How can conflicting regioselectivity data in electrophilic substitutions of this compound be resolved?

  • Methodological Answer :
  • Competing Directing Effects : The amino group (strong para/ortho director) and methoxy group (meta director) may conflict. Perform kinetic vs. thermodynamic studies:
  • Low Temp : Favors amino-directed substitution.
  • High Temp : Methoxy-directed meta products dominate.
  • Isotopic Labeling : Use deuterated analogs to track substituent effects via NMR .

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